H-Lys(Abz)-Pro-Pro-pNA, also known as H-Lysine(Abz)-Proline-Proline-p-nitroanilide, is a fluorogenic peptide substrate used primarily in biochemical research to study aminopeptidase activity. This compound is recognized for its utility in continuous fluorescent assays, allowing researchers to monitor enzyme kinetics and activity in real-time. The compound's structure includes a lysine residue modified with an anthranilic acid derivative (Abz) and proline residues, making it a valuable tool for studying various peptidases.
H-Lys(Abz)-Pro-Pro-pNA is classified as a peptide substrate and falls under the category of fluorogenic substrates. It is specifically utilized for studying the activity of aminopeptidases, particularly aminopeptidase P. The compound's ability to fluoresce upon cleavage makes it particularly useful in kinetic studies of enzyme activity.
The synthesis of H-Lys(Abz)-Pro-Pro-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can be summarized as follows:
This synthesis method ensures high purity and yield of the target compound, which is critical for accurate biochemical assays.
The molecular structure of H-Lys(Abz)-Pro-Pro-pNA can be represented as follows:
The structure features:
The molecular structure can be visualized using molecular modeling software to analyze its three-dimensional conformation, which is crucial for understanding its interaction with enzymes.
H-Lys(Abz)-Pro-Pro-pNA undergoes hydrolysis when cleaved by aminopeptidases. The reaction can be summarized as follows:
In this reaction:
The mechanism of action involves the binding of H-Lys(Abz)-Pro-Pro-pNA to the active site of aminopeptidases. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond between proline residues, leading to the release of fluorescent products. The process can be described in several steps:
This mechanism allows researchers to study enzyme kinetics by measuring changes in fluorescence over time.
Relevant data indicate that H-Lys(Abz)-Pro-Pro-pNA exhibits high specificity towards certain aminopeptidases, making it an effective substrate for kinetic studies .
H-Lys(Abz)-Pro-Pro-pNA has several scientific applications:
H-Lys(Abz)-Pro-Pro-pNA (C₂₉H₃₇N₇O₆; MW: 579.66 g/mol [2] [8]) enables comparative kinetic studies of APP across biological domains. In hyperthermophilic archaea like Thermococcus sp. NA1, APP achieves a catalytic efficiency (kcat/Km) of 29,000 M⁻¹s⁻¹, leveraging Co²⁺ or Mn²⁺ cofactors for hydrolysis at 100°C [4]. By contrast, eukaryotic systems like rat APP exhibit a 40-fold higher efficiency (1,142,000 M⁻¹s⁻¹), attributed to structural adaptations in the substrate-binding cleft that enhance transition-state stabilization [3].
Pseudomonas aeruginosa PepP further demonstrates species-specific mechanistic nuances. Its tetrameric assembly positions a "diverting loop" over the catalytic center, creating a hydrophobic tunnel that confines the P1–P1′ residues (Pro-Pro), thereby limiting substrate flexibility. This structural specialization results in a Km of 137 μM and kcat of 4.3 s⁻¹ for the analogous substrate Abz-PP-Dnp [7] [10]. Conversely, plant APP (e.g., tomato LeAPP2) shows broader metal dependence, with maximal activation by Mn²⁺ (4 mM) and partial inhibition under Zn²⁺ exposure, reflecting evolutionary divergence in active-site chemistry [6].
Table 1: Kinetic Parameters of H-Lys(Abz)-Pro-Pro-pNA Hydrolysis by Select APP Orthologs
Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal Cofactor |
---|---|---|---|---|
Thermococcus sp. NA1 | 15.0* | 0.43* | 29,000 | Co²⁺/Mn²⁺ |
E. coli | ~15 | ~0.45 | ~30,000 | Mn²⁺ |
Rat | Not reported | Not reported | 1,142,000 | Mn²⁺ |
Tomato LeAPP2 | 15.2 ± 2.4 | ~0.014† | 0.94 ± 0.11 × 10³ | Mn²⁺ |
*Values estimated from Met-Pro kinetics in [4]; †Calculated from reported kcat/Km.
The substrate’s design—Abz (donor; λex 320 nm) and pNA (acceptor; λem 417 nm)—exploits Förster resonance energy transfer (FRET). Hydrolysis disrupts FRET, increasing Abz fluorescence proportionally to enzyme activity [3] [5]. Key assay optimizations include:
Table 2: Optimized FRET Assay Parameters for H-Lys(Abz)-Pro-Pro-pNA
Parameter | Thermococcus APP | Mammalian APP | Plant APP (LeAPP2) |
---|---|---|---|
Buffer | 50 mM NaOAc (pH 5.0) | 100 mM Tris-HCl (pH 7.5) | 50 mM Tris (pH 7.5) |
Cofactor | 1.2 mM Co²⁺ | 1 mM Mn²⁺ | 4 mM Mn²⁺ |
[Substrate] | 15 μM | 15–50 μM | 15.2 μM (Km) |
Detection | λex 320 nm, λem 417 nm | λex 320 nm, λem 417 nm | λex 320 nm, λem 417 nm |
Catalytic efficiency (kcat/Km) quantifies APP’s substrate-processing proficiency, varying significantly across species due to active-site architecture and oligomerization:
Table 3: Catalytic Efficiency Rankings of APP Orthologs Using H-Lys(Abz)-Pro-Pro-pNA or Analogues
Organism | kcat/Km (M⁻¹s⁻¹) | Structural Determinants of Efficiency |
---|---|---|
Rat | 1,142,000 | Dynamic substrate-binding loop |
E. coli | 30,000 | Conserved pita-bread fold; dinuclear Mn²⁺ |
Thermococcus sp. NA1 | 29,000 | Thermostable β-sheet core |
P. aeruginosa | 30,000 (Abz-PP-Dnp) | Hydrophobic S-loop tunnel |
Tomato LeAPP2 | 940 | Bifunctional endo/exopeptidase activity |
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